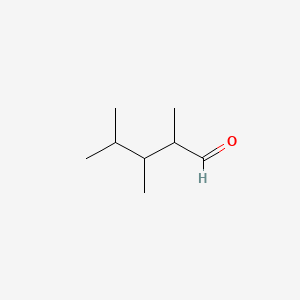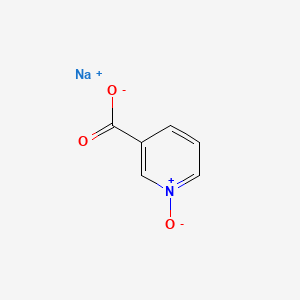
5-Chloro-1-methyl-3-(2-nitro-1-propen-1-yl)-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1-methyl-3-(2-nitro-1-propen-1-yl)-1H-indazole is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methyl-3-(2-nitro-1-propen-1-yl)-1H-indazole typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of a nitro group to a precursor compound.
Alkylation: Addition of a methyl group.
Chlorination: Introduction of a chlorine atom.
Cyclization: Formation of the indazole ring structure.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions could convert the nitro group to an amine group.
Substitution: Halogen substitution reactions might replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Aplicaciones Científicas De Investigación
5-Chloro-1-methyl-3-(2-nitro-1-propen-1-yl)-1H-indazole may have applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context. Generally, indazole derivatives interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-3-(2-nitro-1-propen-1-yl)-1H-indazole: Lacks the chlorine atom.
5-Chloro-1-methyl-1H-indazole: Lacks the nitro and propenyl groups.
3-(2-Nitro-1-propen-1-yl)-1H-indazole: Lacks the methyl and chlorine atoms.
Uniqueness
5-Chloro-1-methyl-3-(2-nitro-1-propen-1-yl)-1H-indazole is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not seen in other similar compounds.
Propiedades
Fórmula molecular |
C11H10ClN3O2 |
|---|---|
Peso molecular |
251.67 g/mol |
Nombre IUPAC |
5-chloro-1-methyl-3-[(E)-2-nitroprop-1-enyl]indazole |
InChI |
InChI=1S/C11H10ClN3O2/c1-7(15(16)17)5-10-9-6-8(12)3-4-11(9)14(2)13-10/h3-6H,1-2H3/b7-5+ |
Clave InChI |
OBQZQHVVRSGZCO-FNORWQNLSA-N |
SMILES isomérico |
C/C(=C\C1=NN(C2=C1C=C(C=C2)Cl)C)/[N+](=O)[O-] |
SMILES canónico |
CC(=CC1=NN(C2=C1C=C(C=C2)Cl)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-ol](/img/structure/B13746046.png)

![[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate](/img/structure/B13746071.png)

![butyl-[4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)-3-propoxyphenyl]azanium;dichloride](/img/structure/B13746082.png)


![Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium](/img/structure/B13746117.png)


